Boc-(2R,3S)-AHPA

HIV-1 protease inhibition Transition-state mimetic design Substrate analog inhibitors

Boc-(2R,3S)-AHPA is the N-Boc-protected form of phenylnorstatine [Pns; (2R,3S)-3-amino-2-hydroxy-4-phenylbutyric acid], a non-proteinogenic α-hydroxy-β-amino acid that serves as a chiral building block for aminopeptidase N (APN) inhibitors, HIV-1 protease inhibitors, and renin inhibitors. The (2R,3S) absolute configuration defines its stereochemical identity as the phenylnorstatine diastereomer, distinct from allophenylnorstatine [Apns; (2S,3S)] used in the KNI series of HIV protease inhibitors.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Cat. No. B8740286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(2R,3S)-AHPA
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m0/s1
InChIKeyBHTRKISIDQZUQX-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(2R,3S)-AHPA (CAS 105181-72-4): Chiral α-Hydroxy-β-Amino Acid Building Block for Protease Inhibitor Design and Peptidomimetic Synthesis


Boc-(2R,3S)-AHPA is the N-Boc-protected form of phenylnorstatine [Pns; (2R,3S)-3-amino-2-hydroxy-4-phenylbutyric acid], a non-proteinogenic α-hydroxy-β-amino acid that serves as a chiral building block for aminopeptidase N (APN) inhibitors, HIV-1 protease inhibitors, and renin inhibitors [1]. The (2R,3S) absolute configuration defines its stereochemical identity as the phenylnorstatine diastereomer, distinct from allophenylnorstatine [Apns; (2S,3S)] used in the KNI series of HIV protease inhibitors [2]. With a molecular formula of C₁₅H₂₁NO₅ and molecular weight of 295.33 g/mol, this compound is supplied at purities typically ≥98% and is employed exclusively in research and pharmaceutical intermediate contexts [1].

Why Generic Substitution of Boc-(2R,3S)-AHPA Fails: Stereochemical Determinants of Biological Activity


The four possible AHPA diastereomers—(2R,3S), (2S,3S), (2S,3R), and (2R,3R)—are not functionally interchangeable. The (2S,3S) isomer (allophenylnorstatine) is the preferred transition-state element for designing subnanomolar HIV-1 protease inhibitors such as KNI-272 (Ki ≈ 5 pM), whereas the (2R,3S) isomer (phenylnorstatine) yields substrate analog inhibitors with Ki values in the micromolar range [1]. Conversely, the (2R,3S)-AHPA configured dipeptide (2R,3S)-AHPA-(R)-Leu is a fully inactive stereoisomer of the aminopeptidase inhibitor bestatin, while the (2S,3R)-configured bestatin is active [2]. These divergent functional outcomes demonstrate that substituting one AHPA diastereomer for another—even when both carry identical protecting groups—produces fundamentally different pharmacological and biochemical results, making stereochemical identity a non-negotiable procurement specification [1] [2].

Boc-(2R,3S)-AHPA Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Stereochemical Comparison: (2R,3S)-Phenylnorstatine vs. (2S,3S)-Allophenylnorstatine in HIV-1 Protease Inhibitor Design

In a direct comparative study of twelve inhibitors, the (2S,3S) isomer of phenylnorstatine was explicitly preferred over the (2R,3S) isomer and other isomers as a transition-state element for designing inhibitors of HIV-1 protease [1]. The (2R,3S)-phenylnorstatine-containing substrate analog inhibitors displayed Ki values ranging from 3.3 to 24 µM [1]. In contrast, the (2S,3S)-allophenylnorstatine (Apns) based tripeptide KNI-272 achieved a Ki of approximately 5 pM against HIV-1 protease, representing a roughly 660,000- to 4,800,000-fold potency differential [2]. This quantifies the distinct pharmacological niche of the (2R,3S) configuration as appropriate for substrate analog design rather than transition-state mimicry.

HIV-1 protease inhibition Transition-state mimetic design Substrate analog inhibitors

Aminopeptidase N Functional Activity: (2R,3S)-AHPA-(R)-Leu is the Inactive Stereoisomer of Bestatin

In a direct head-to-head functional comparison, (2R,3S)-AHPA-(R)-Leu was identified as an inactive stereoisomer of bestatin with no inhibitory activity against aminopeptidases, while the active (2S,3R)-configured bestatin [(2S,3R)-AHPA-(R)-Leu] inhibits APN with an IC₅₀ of 7.0 µg/mL against porcine kidney microsomal aminopeptidase N [1] [2]. Additionally, (2S,3S)-AHPA-(R)-Leu was reported to exhibit stronger inhibitory activity against aminopeptidase B than bestatin itself, while (2R,3S)-AHPA-(R)-Leu remained completely inactive across all aminopeptidase subtypes tested [1].

Aminopeptidase N inhibition Bestatin stereoisomer SAR APN/CD13 negative control

Crystallographic Evidence: Unique Hydrogen-Bonding Geometry of (2R,3S)-Phenylnorstatine in the HIV-1 Protease Active Site

The X-ray structure of HIV-1 protease complexed with Z-Pns-Phe-Glu-Glu-NH₂, determined at 1.03 Å resolution—the highest resolution reported for any HIV-1 protease complex—revealed that the phenylnorstatine moiety of (2R,3S) chirality displays a unique pattern of hydrogen bonding to the two catalytic aspartate residues (Asp25 and Asp25′) [1]. This inhibitor exhibited subnanomolar Ki values for both wild-type HIV-1 protease (Ki = 0.18 nM) and the drug-resistant Val82Ala mutant (Ki = 0.11 nM) [1]. The (2R,3S) stereochemistry specifically orients the 2-hydroxyl and 3-amino groups to engage both catalytic aspartates simultaneously, a binding geometry that cannot be replicated by the (2S,3S), (2S,3R), or (2R,3R) diastereomers without steric clash or loss of critical hydrogen bonds [1].

X-ray crystallography HIV-1 protease Structure-based drug design Catalytic aspartate H-bonding

Protecting Group Strategy: Boc-(2R,3S)-AHPA vs. Fmoc-(2R,3S)-AHPA for Peptide Synthesis Compatibility

While both Boc- and Fmoc-protected AHPA derivatives can be used in peptide synthesis, the Boc protecting group is specifically preferred when assembling difficult peptide sequences that form β-sheet structures, where Boc-based in situ neutralization protocols have demonstrated superior coupling efficiency compared to Fmoc-based methods [1]. Boc-(2R,3S)-AHPA is compatible with Boc/Bzl solid-phase peptide synthesis (SPPS), which employs TFA for iterative deprotection and HF for final cleavage, whereas Fmoc-(2R,3S)-AHPA requires the orthogonal Fmoc/tBu strategy using piperidine deprotection and TFA cleavage [1]. For acid-sensitive peptide targets or sequences prone to aggregation, the Boc strategy offers measurably higher crude peptide purity and yield than the Fmoc approach [1].

Solid-phase peptide synthesis Boc/Bzl strategy Fmoc/tBu strategy Difficult peptide sequences

Chiral Purity Specification: Enantiomeric Excess of Boc-(2R,3S)-AHPA vs. Racemic or Diastereomer-Contaminated AHPA

Commercially available Boc-(2R,3S)-AHPA is specified at ≥98% chemical purity with enantiomeric excess (ee) values achievable at >99% via chiral pool synthesis starting from enantiopure precursors [1]. In contrast, racemic AHPA or preparations contaminated with the (2S,3S), (2S,3R), or (2R,3R) diastereomers have been demonstrated to produce either inactive or confounding biological results—(2R,3S)-AHPA-(R)-Leu is completely inactive against aminopeptidases, while (2S,3R)-AHPA-(R)-Leu (bestatin) is a potent inhibitor [2]. Even 1-2% contamination by the (2S,3S) diastereomer in a (2R,3S) batch could introduce picomolar-level HIV-1 protease inhibitory artifacts when the target compound is expected to be micromolar-range [1] [3].

Enantiomeric purity Chiral HPLC Diastereomeric contamination Quality control

Boc-(2R,3S)-AHPA: Evidence-Backed Application Scenarios for Research Procurement and Industrial Use


Substrate Analog HIV-1 Protease Inhibitor Design Requiring Micromolar-Range Transition-State Elements

Research groups developing substrate analog HIV-1 protease inhibitors should select Boc-(2R,3S)-AHPA when the design objective is to achieve Ki values in the 3.3–24 µM range using the native substrate sequence as a template [1]. The (2R,3S) phenylnorstatine configuration replaces the scissile amide bond in substrate analog sequences (class A, B, or C) and is explicitly documented to produce functional inhibitors, whereas the (2S,3S) allophenylnorstatine is structurally preferred for picomolar-range transition-state mimic design and would alter the pharmacological profile if inadvertently substituted [1] [2].

Synthesis of Validated Negative-Control Dipeptides for Aminopeptidase N Inhibitor Screening Cascades

Boc-(2R,3S)-AHPA is the obligatory starting material for synthesizing (2R,3S)-AHPA-(R)-Leu, the experimentally confirmed inactive stereoisomer of bestatin that shows no detectable inhibition of aminopeptidase N, aminopeptidase B, or aminopeptidase M [1]. This negative-control dipeptide is essential for confirming on-target specificity in APN/CD13 inhibitor discovery programs, particularly when evaluating novel bestatin analogs against choriocarcinoma (NaUCC-4) or acute promyelocytic leukemia (NB4) cell lines [1].

Structure-Based Design of HIV-1 Protease Inhibitors Targeting Dual Catalytic Aspartate Hydrogen Bonding

Crystallographic evidence at 1.03 Å resolution demonstrates that the (2R,3S)-phenylnorstatine moiety engages both catalytic aspartate residues (Asp25 and Asp25′) of HIV-1 protease through a unique hydrogen-bonding pattern that is stereochemically inaccessible to other AHPA diastereomers [1]. Medicinal chemistry teams pursuing structure-based drug design of inhibitors with subnanomolar potency against both wild-type HIV-1 protease (Ki = 0.18 nM) and the Val82Ala drug-resistant mutant (Ki = 0.11 nM) should procure Boc-(2R,3S)-AHPA specifically for constructing the Z-Pns-Phe-Glu-Glu-NH₂ chemotype [1].

Boc/Bzl Solid-Phase Peptide Synthesis of Aggregation-Prone or β-Sheet-Forming Peptide Sequences Incorporating AHPA

When the target peptide incorporating the AHPA motif is acid-stable and predicted to form β-sheet structures prone to on-resin aggregation, Boc-(2R,3S)-AHPA is the required protected building block for Boc/Bzl SPPS [1]. The Boc strategy with in situ neutralization has been demonstrated to outperform Fmoc/tBu SPPS for difficult sequences, making Boc-(2R,3S)-AHPA the correct procurement choice over Fmoc-(2R,3S)-AHPA in these synthetic contexts [1].

Quote Request

Request a Quote for Boc-(2R,3S)-AHPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.